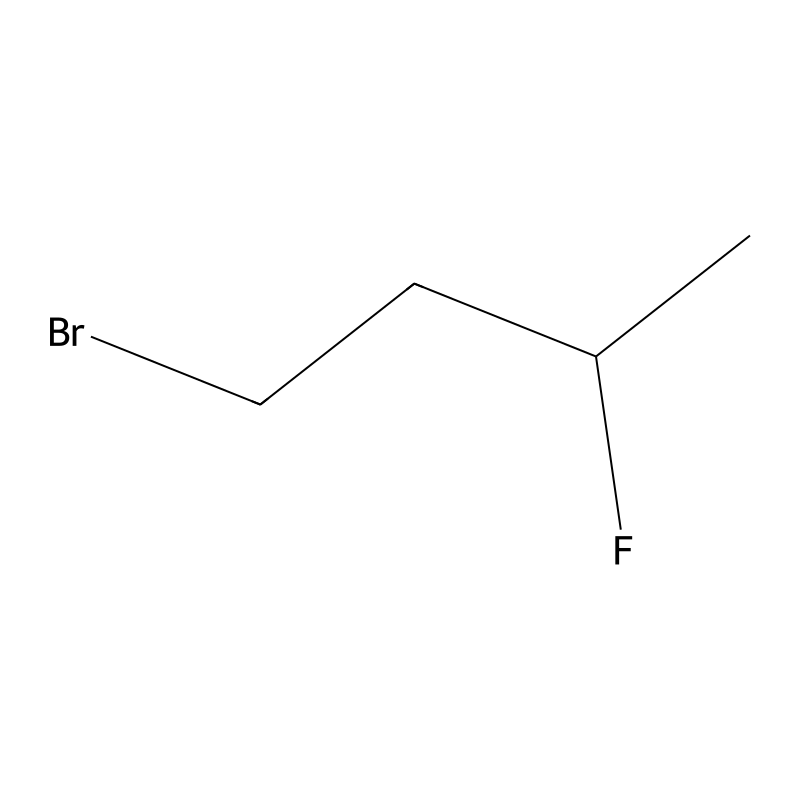1-Bromo-3-fluorobutane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
However, due to its functional groups (a bromine and a fluorine atom), 1-Bromo-3-fluorobutane could potentially be a valuable building block in organic synthesis. Organic synthesis refers to the creation of organic compounds from simpler starting materials []. The presence of these reactive halogen atoms allows for further chemical transformations to create more complex molecules.
- Synthesis of fluorinated organic compounds: The fluorine atom in 1-Bromo-3-fluorobutane could be used as a precursor to introduce fluorine into other molecules. Fluorine is a common functional group in pharmaceuticals and other functional materials due to its unique properties. By strategically utilizing 1-Bromo-3-fluorobutane in a reaction scheme, researchers could potentially synthesize novel fluorinated compounds for various applications.
1-Bromo-3-fluorobutane is an organic compound with the molecular formula C4H8BrF and a molecular weight of 171.01 g/mol. It is classified as a haloalkane, specifically a bromoalkane, where a bromine atom is substituted at the first carbon and a fluorine atom at the third carbon of the butane chain. This compound is colorless to pale yellow in appearance and is known for its significant reactivity due to the presence of both halogen atoms, making it an interesting subject for various
There is no current information available regarding a specific mechanism of action for 1-bromo-3-fluorobutane in biological systems.
Due to the absence of specific research on 1-bromo-3-fluorobutane, potential hazards can only be generally predicted based on its functional groups:
- Moderately toxic: Similar haloalkanes can be toxic upon inhalation, ingestion, or skin contact.
- Flammable: The presence of a hydrocarbon chain makes it flammable, requiring caution near open flames or sparks.
- Corrosive: Contact with skin or eyes might cause irritation due to the halogen atoms.
- Nucleophilic Substitution Reactions: The compound can undergo both and mechanisms depending on the reaction conditions and nucleophile used. For example, when reacted with methoxide ion, it can yield various fluoroalkenes through elimination reactions .
- Elimination Reactions: Under strong bases, 1-bromo-3-fluorobutane can undergo dehydrohalogenation to form alkenes. The elimination can lead to multiple products depending on the reaction pathway followed.
1-Bromo-3-fluorobutane can be synthesized through several methods:
- Halogenation of Butane: Direct halogenation of butane using bromine and fluorine under UV light can yield 1-bromo-3-fluorobutane.
- Substitution Reactions: Starting from 3-fluorobutan-1-ol, bromination can be achieved using phosphorus tribromide or thionyl bromide.
- Electrophilic Addition: The compound can also be synthesized via electrophilic addition of bromine to 3-fluorobutene.
1-Bromo-3-fluorobutane has various applications in organic synthesis:
- Intermediate in Organic Synthesis: It serves as a building block for more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
- Fluorinated Compounds: Its derivatives are used in the production of fluorinated polymers and materials with specific thermal or chemical resistance properties.
Interaction studies involving 1-bromo-3-fluorobutane primarily focus on its reactivity with nucleophiles and electrophiles. Research indicates that it can interact with various nucleophiles such as amines and alcohols, leading to the formation of diverse derivatives. The presence of both bromine and fluorine allows for unique reaction pathways compared to other haloalkanes.
Several compounds are structurally similar to 1-bromo-3-fluorobutane, each exhibiting unique properties due to variations in their halogen substitutions:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromo-4-fluorobutane | C4H8BrF | Bromine at position one, fluorine at four |
| 1-Fluoro-3-bromobutane | C4H8BrF | Fluorine at position one, bromine at three |
| 2-Bromo-3-fluorobutane | C4H8BrF | Bromine at position two |
| 2-Fluoro-1-bromobutane | C4H8BrF | Fluorine at position two |
Each of these compounds has distinct reactivity patterns and applications based on their structural characteristics. The presence of different halogens at varying positions significantly influences their chemical behavior and potential uses in synthetic chemistry.








